2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One study focuses on the design, synthesis, and evaluation of derivatives similar to the mentioned compound for their anticancer activity. The synthesized compounds were tested against four cancer cell lines, exhibiting moderate to excellent anticancer activities. Some derivatives showed higher activities than the reference drug etoposide, indicating their potential as lead compounds for further anticancer drug development (Ravinaik et al., 2021).
Antimicrobial and Anti-Influenza Activity
Another study synthesized novel benzoxazole derivatives, including phenylpiperazine components, to evaluate their antimicrobial activities. These compounds showed promising activity against specific bacterial isolates, highlighting their potential in designing new antimicrobials. Additionally, quantum mechanical calculations and molecular docking studies supported their effectiveness (Temiz-Arpaci et al., 2021). Further research into benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting a new route for synthesizing antiviral agents (Hebishy et al., 2020).
Anti-Tubercular and Antifungal Agents
Research into 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising anti-tubercular activity. These compounds were found to be non-cytotoxic against the HeLa cell line, making them potential candidates for tuberculosis treatment (Nimbalkar et al., 2018). Additionally, a series of 4-(4-phenylpiperazine-1-yl)benzamidines demonstrated potent antifungal activity against Pneumocystis carinii, indicating their potential as antifungal agents (Laurent et al., 2010).
Mechanism of Action
Target of Action
A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
If it acts similarly to the related compound, it would bind to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This would result in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
This could enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This could potentially improve cognitive function, particularly in conditions characterized by decreased cholinergic neurotransmission, such as Alzheimer’s disease .
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)23-11-12-24-13-15-25(16-14-24)17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNDEUSIMURJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.